2,3,5-Triiodo-4-methylthiophene
Overview
Description
2,3,5-Triiodo-4-methylthiophene is an organic compound with the chemical formula C6H3I3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of three iodine atoms and a methyl group on the thiophene ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triiodo-4-methylthiophene typically involves the iodination of 2-methylthiophene. One common method is the use of iodine and iodic acid as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triiodo-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium or nickel catalysts are commonly employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other complex structures.
Scientific Research Applications
2,3,5-Triiodo-4-methylthiophene has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,3,5-Triiodo-4-methylthiophene involves its ability to undergo various chemical transformations due to the presence of iodine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3,4,5-Triiodo-2-methylthiophene: Another iodinated thiophene derivative with similar properties.
2,5-Diiodo-3-methylthiophene: A compound with two iodine atoms and a methyl group on the thiophene ring.
2,3,4-Triiodo-5-methylthiophene: A structural isomer with iodine atoms at different positions on the ring.
Uniqueness: The presence of three iodine atoms enhances its reactivity in coupling reactions and other chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,3,5-triiodo-4-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHAFAYYNYZRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296446 | |
Record name | 2,3,5-triiodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-62-3 | |
Record name | NSC109391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-triiodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2,4,5-TRIIODOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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